Desfesoterodine

Description

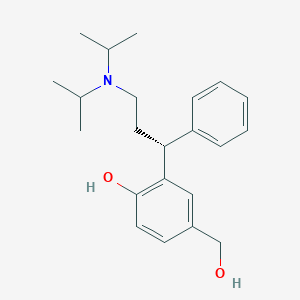

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431319 | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207679-81-0 | |

| Record name | 5-Hydroxymethyltolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfesoterodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfesoterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxymethyl Tolterodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desfesoterodine's Mechanism of Action on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the principal active metabolite of both fesoterodine (B1237170) and tolterodine (B1663597), is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its therapeutic efficacy in the management of overactive bladder (OAB) syndrome stems from its ability to inhibit the action of acetylcholine on the detrusor muscle of the bladder.[1][4] This document provides an in-depth examination of the molecular interactions, binding affinities, and functional antagonism of this compound across the five human muscarinic receptor subtypes (M1-M5). Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive understanding for research and development applications.

Introduction: The Role of this compound in OAB

Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, primarily caused by involuntary contractions of the bladder's detrusor muscle.[1] These contractions are largely mediated by the neurotransmitter acetylcholine (ACh) binding to M3 muscarinic receptors, with M2 receptors also playing a role.[1][5][6]

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active moiety, this compound (also known as 5-hydroxymethyl tolterodine, or 5-HMT).[1][5][6][7] It is this active metabolite that is responsible for the therapeutic effect.[1][3] this compound functions as a competitive antagonist at muscarinic receptors, thereby reducing involuntary detrusor contractions, increasing bladder capacity, and alleviating the symptoms of OAB.[1][4][8]

Molecular Mechanism of Action

The primary mechanism of action for this compound is competitive antagonism at all five subtypes of muscarinic receptors (M1-M5).[9] By binding to these receptors, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to a physiological response.

-

At the M3 Receptor: In the urinary bladder, the detrusor muscle is predominantly populated by M2 and M3 receptor subtypes.[1] The M3 receptors are coupled to the Gq protein signaling pathway.[10][11] When activated by ACh, this pathway leads to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+). This elevation in Ca2+ triggers the contraction of the smooth muscle cells of the detrusor. This compound blocks this entire sequence by occupying the M3 receptor, leading to muscle relaxation and increased bladder capacity.[4][8]

-

At the M2 Receptor: While M3 receptors are the primary drivers of contraction, M2 receptors are more numerous in the detrusor.[1] M2 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This action indirectly promotes contraction by inhibiting the relaxing effects of the β-adrenergic system. By antagonizing M2 receptors, this compound may further contribute to detrusor relaxation.

Although effective at the bladder, the non-selective nature of this compound's binding to all muscarinic receptor subtypes can lead to anticholinergic side effects, such as dry mouth, which is mediated by antagonism of M3 receptors in the salivary glands.[12] However, studies have shown that this compound exhibits a degree of selectivity for muscarinic receptors in the bladder over those in the parotid gland.[13][14][15]

Quantitative Data: Receptor Binding and Functional Potency

This compound demonstrates high affinity for all five human muscarinic receptor subtypes, with Ki values in the low nanomolar range, indicating a lack of significant subtype selectivity in radioligand binding studies.[2][9][16]

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Mean Inhibition Constant (Ki) in nM |

| M1 | 2.3[16] |

| M2 | 2.0[16] |

| M3 | 2.5[16] |

| M4 | 2.8[16] |

| M5 | 2.9[16] |

Table 2: Functional Antagonist Potency of this compound

| Assay Description | Tissue/Cell Type | Agonist | Potency Value |

| Inhibition of Contraction | Guinea-pig isolated urinary bladder strips | Carbachol | KB = 0.84 nM[2][16][17] |

| Inhibition of Contraction | Guinea-pig isolated urinary bladder strips | Carbachol | pA2 = 9.14[2][16][17] |

| Inhibition of Contraction | Isolated guinea pig bladder | Carbachol | IC50 = 5.7 nM[9] |

Key Experimental Protocols

The quantitative data presented above are typically derived from two key types of in vitro experiments: radioligand binding assays and functional organ bath studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype.

-

Objective: To measure the concentration of this compound required to inhibit the binding of a known radiolabeled ligand to a specific muscarinic receptor subtype by 50% (IC50), from which the Ki is calculated.

-

Materials:

-

Membrane Preparations: Homogenates from Chinese Hamster Ovary (CHO) cell lines individually expressing one of the five human muscarinic receptor subtypes (M1-M5).[2]

-

Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).[13][15][18]

-

Test Compound: this compound (5-HMT) at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

-

-

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the mixture to reach equilibrium at a controlled temperature (e.g., room temperature or 37°C).

-

Rapidly terminate the binding reaction by filtration through glass fiber filters, trapping the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value from this curve using non-linear regression.

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

In Vitro Functional Assay (Isolated Organ Bath)

This assay measures the functional potency (e.g., KB or pA2) of an antagonist by quantifying its ability to inhibit an agonist-induced physiological response, such as muscle contraction.

-

Objective: To determine the potency of this compound in antagonizing agonist-induced contractions of bladder smooth muscle.

-

Materials:

-

Tissue: Isolated urinary bladder strips from guinea pigs.[2][9]

-

Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Agonist: A stable acetylcholine analogue, such as carbachol.[9]

-

Antagonist: this compound (5-HMT).

-

Measurement System: An isometric force transducer connected to a data acquisition system to record muscle tension.

-

-

Procedure:

-

Mount the bladder strips in the organ baths under a resting tension and allow them to equilibrate.

-

Construct a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a set period.

-

In the continued presence of this compound, construct a second cumulative concentration-response curve for carbachol.

-

Repeat steps 3-5 with increasing concentrations of this compound.

-

Analyze the data: A competitive antagonist like this compound will cause a parallel, rightward shift in the agonist's concentration-response curve with no change in the maximum response.

-

Perform a Schild analysis on the dose ratios to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The KB (equilibrium dissociation constant) can also be derived from this analysis.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Succinate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. drugs.com [drugs.com]

- 13. ics.org [ics.org]

- 14. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Desfesoterodine: A Technical Guide

Introduction

Desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the primary active metabolite of the antimuscarinic drug fesoterodine (B1237170).[1][2] Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][3] Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to this compound, which is responsible for the therapeutic effect.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale for Development

The development of this compound is intrinsically linked to its parent compound, tolterodine. Tolterodine is metabolized in the body via two primary pathways: oxidation of the benzylic methyl group to form 5-hydroxymethyl tolterodine (this compound), and mono-deisopropylation. It was discovered that this compound is an equally potent muscarinic receptor antagonist as tolterodine.

However, this compound itself has poor bioavailability when administered orally due to its lower lipophilicity (logD of 0.74) compared to tolterodine (logD of 1.83). This prompted a prodrug approach to improve its systemic delivery. Fesoterodine, the isobutyrate ester of this compound, was selected from a series of analogues. This strategy allows for efficient absorption of the prodrug, followed by rapid conversion to the active moiety, this compound, by ubiquitous esterases, bypassing the cytochrome P450 (CYP) 2D6-mediated metabolism that tolterodine undergoes. This results in more consistent and genotype-independent plasma concentrations of the active compound.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The contraction of the urinary bladder's detrusor muscle is primarily mediated by the M3 muscarinic receptor subtype, which is activated by the neurotransmitter acetylcholine. By binding to these receptors, this compound blocks the action of acetylcholine, leading to the relaxation of the detrusor muscle. This inhibition of involuntary bladder contractions increases the bladder's capacity and reduces the symptoms of OAB.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and potency as a muscarinic receptor antagonist.

| Parameter | Value | Source(s) |

| Receptor Binding (Ki) | M1: 2.3 nM, M2: 2.0 nM, M3: 2.5 nM, M4: 2.8 nM, M5: 2.9 nM | |

| Functional Potency (KB) | 0.84 nM (mAChR) | |

| Functional Potency (pA2) | 9.14 (mAChR) | |

| Pharmacokinetics (from 8 mg Fesoterodine) | ||

| Cmax (Extensive Metabolizers) | ~4.0 ng/mL | , |

| Cmax (Poor Metabolizers) | ~7.0 ng/mL | , |

| AUC (Extensive Metabolizers) | ~35 ng·h/mL | , |

| AUC (Poor Metabolizers) | ~70 ng·h/mL | , |

| T1/2 (Half-life) | ~7-8 hours | |

| Renal Clearance | ~16% of administered dose recovered in urine as the active metabolite |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the preparation of key intermediates. One common approach involves the oxidation of the methyl group of tolterodine, which requires protection of the phenolic hydroxyl group. Another strategy is to build the molecule from precursors already containing the hydroxymethyl functionality. The following is a generalized synthetic workflow based on patent literature.

Detailed Synthetic Protocol: Preparation of this compound Succinate (B1194679)

The following protocol is adapted from patent literature for the preparation of a this compound salt from the free base.

Objective: To synthesize this compound succinate from this compound base.

Materials:

-

This compound base (1.02 g, 2.9 mmol)

-

Acetone (B3395972) (20 mL)

-

Succinic acid (334 mg, 2.8 mmol, 0.95 eq.)

Procedure:

-

Suspend this compound base in 20 mL of acetone in a suitable reaction flask.

-

Heat the suspension to 50 °C with stirring until a clear solution is obtained.

-

Cool the resulting solution to 40 °C.

-

In a separate flask, prepare a solution of succinic acid in a minimal amount of hot acetone.

-

Add the succinic acid solution to the this compound solution while maintaining the temperature at 40 °C.

-

Cool the combined solution to 25 °C and stir overnight to allow for precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small volume of cold acetone (5 mL).

-

Dry the product under vacuum at 25 °C to yield this compound succinate as a white powder.

Key Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Utilize cell lines (e.g., CHO-K1) stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding: Perform competitive binding assays in a 96-well plate format. Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Bladder Strip Contraction Assay

Objective: To assess the functional antagonist activity of this compound on agonist-induced muscle contractions.

Methodology:

-

Tissue Preparation: Isolate urinary bladders from guinea pigs. Prepare longitudinal smooth muscle strips from the bladder body.

-

Organ Bath Setup: Mount the bladder strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously aerated with 95% O2 / 5% CO2.

-

Tension Recording: Connect the strips to isometric force transducers to record changes in muscle tension. Allow the tissues to equilibrate under a resting tension.

-

Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

-

Agonist Challenge: Generate cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) in the absence and presence of this compound.

-

Data Analysis: Analyze the concentration-response curves to determine the rightward shift caused by this compound. Calculate the pA2 value from a Schild plot, which provides a measure of the antagonist's potency.

Clinical Efficacy and Safety Summary

Clinical trials for fesoterodine provide direct evidence for the efficacy and safety of its active metabolite, this compound. Multiple phase III randomized controlled trials have demonstrated the superiority of fesoterodine (both 4 mg and 8 mg doses) over placebo in improving OAB symptoms.

| Efficacy Endpoint (vs. Placebo) | Result | Source(s) |

| Urge Urinary Incontinence Episodes | Statistically significant reduction | |

| Micturition Frequency | Statistically significant reduction | |

| Micturition Volume per Void | Statistically significant increase | |

| Comparison | 8 mg fesoterodine showed superiority over 4 mg tolterodine ER | |

| Common Adverse Events | Dry mouth, constipation, blurred vision |

Conclusion

This compound is a potent and selective muscarinic receptor antagonist that represents the therapeutic moiety of the prodrug fesoterodine. Its discovery was a result of strategic drug design aimed at optimizing the pharmacokinetic profile of 5-hydroxymethyl tolterodine, the active metabolite of tolterodine. By employing a prodrug approach, consistent and effective systemic exposure to this compound is achieved, leading to significant efficacy in the treatment of overactive bladder. The well-defined synthesis, clear mechanism of action, and robust clinical data support its role as a key therapeutic agent in urology.

References

An In-depth Technical Guide to Desfesoterodine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and selective muscarinic receptor antagonist.[1][2] It is the primary pharmacological agent responsible for the therapeutic effects observed with fesoterodine in the treatment of overactive bladder (OAB). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visual representations of its mechanism of action and metabolic pathways are included to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a tertiary amine with a chiral center.[3][4][5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

| Synonyms | 5-Hydroxymethyl tolterodine, (R)-5-Hydroxymethyl tolterodine, PNU-200577 |

| CAS Number | 207679-81-0 |

| Molecular Formula | C22H31NO2 |

| Molecular Weight | 341.49 g/mol |

| InChI Key | DUXZAXCGJSBGDW-HXUWFJFHSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 68-72 °C |

| Boiling Point | 490.721 °C at 760 mmHg (Predicted) |

| pKa | 9.61 ± 0.48 (Predicted) |

| LogP | 4.52530 (Predicted) |

| Solubility | Soluble in DMSO and Ethanol |

Pharmacological Properties

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its high affinity for these receptors, particularly the M3 subtype, in the bladder detrusor muscle leads to the relaxation of the bladder and alleviation of OAB symptoms.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/Tissue |

| KB | 0.84 nM | Muscarinic Acetylcholine Receptor (mAChR) |

| pA2 | 9.14 | Guinea-pig isolated urinary bladder strips |

| ID50 (Bladder Contraction) | 15 nmol/kg (in vivo) | Anaesthetised cat |

| ID50 (Salivation) | 40 nmol/kg (in vivo) | Anaesthetised cat |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by blocking the action of acetylcholine on muscarinic receptors within the bladder. Acetylcholine, a neurotransmitter, normally binds to these receptors to stimulate bladder muscle contraction. By competitively inhibiting this interaction, this compound reduces involuntary bladder contractions, increases bladder capacity, and decreases the urgency and frequency of urination associated with OAB. The signaling pathway is depicted below.

Metabolic Pathway

This compound is the active metabolite of the prodrug fesoterodine. Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to form this compound. This compound is then further metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into inactive metabolites.

Experimental Protocols

In Vitro Bladder Contraction Assay

This assay is used to determine the functional antagonism of this compound on bladder smooth muscle contractions induced by a muscarinic agonist, such as carbachol (B1668302).

Methodology:

-

Tissue Preparation: Strips of porcine or guinea-pig detrusor muscle are mounted in organ baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.

-

Equilibration: Tissues are equilibrated to a baseline tension (e.g., 2 g).

-

Agonist Response: A cumulative concentration-response curve to carbachol is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of this compound for a set period (e.g., 60 minutes).

-

Post-Antagonist Response: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the carbachol concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist potency of this compound.

In Vivo Cystometry in Rats

This protocol assesses the effect of this compound on bladder function in a living organism, providing insights into its in vivo efficacy.

Methodology:

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder dome for pressure measurement and infusion.

-

Cystometric Recordings: The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded to measure parameters such as bladder capacity, micturition pressure, and inter-contraction interval.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Post-Drug Recordings: Cystometric recordings are continued to assess the dose-dependent effects of this compound on the measured bladder parameters.

-

Data Analysis: Changes in bladder capacity, micturition pressure, and frequency are analyzed to determine the in vivo efficacy of this compound in reducing detrusor overactivity.

Conclusion

This compound is a well-characterized muscarinic receptor antagonist with a clear mechanism of action and favorable pharmacological profile for the treatment of overactive bladder. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its selectivity for different muscarinic receptor subtypes and its potential for combination therapies may yield new insights and therapeutic opportunities.

References

- 1. This compound | AChR | TargetMol [targetmol.com]

- 2. Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The M2 muscarinic receptor mediates in vitro bladder contractions from patients with neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Activity of Desfesoterodine on Bladder Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and competitive muscarinic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological activity of this compound on bladder smooth muscle. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development for conditions such as overactive bladder (OAB). This document details the binding affinities of this compound to muscarinic receptor subtypes, its functional effects on detrusor smooth muscle contraction, and the underlying signaling pathways. Methodologies for key experimental protocols are described, and quantitative data are presented in a clear, tabular format for ease of comparison.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The pathophysiology of OAB is multifactorial, but involuntary contractions of the bladder detrusor muscle, largely mediated by the parasympathetic nervous system, play a central role.[3] Acetylcholine (ACh) released from parasympathetic nerves activates muscarinic receptors on detrusor smooth muscle cells, leading to contraction.[3] The M2 and M3 receptor subtypes are the most prevalent in the human bladder, with M2 receptors being more numerous, though M3 receptors are considered the primary mediators of detrusor contraction.[3]

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT). It is this active metabolite that is responsible for the antimuscarinic activity of fesoterodine. This compound exhibits a non-selective binding profile to all five muscarinic receptor subtypes. This guide focuses on the in vitro evidence that characterizes the pharmacological effects of this compound on bladder smooth muscle.

Muscarinic Receptor Binding Affinity

This compound is a potent antagonist at all five human muscarinic receptor subtypes. Radioligand binding studies have demonstrated its high affinity for these receptors, which underlies its mechanism of action in the bladder.

Data Presentation

| Compound | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |

| This compound (SPM 7605) | CHO Cells | M1 | 1.0 | |

| This compound (SPM 7605) | CHO Cells | M2 | 1.0 | |

| This compound (SPM 7605) | CHO Cells | M3 | 1.0 | |

| This compound (SPM 7605) | CHO Cells | M4 | 1.0 | |

| This compound (SPM 7605) | CHO Cells | M5 | 1.0 | |

| This compound (PNU-200577) | Not Specified | mAChR | KB = 0.84 nM | |

| Fesoterodine | Human Detrusor Muscle | Muscarinic Receptors | 16.0 ± 2.6 | |

| This compound (5-HMT) | Human Detrusor Muscle | Muscarinic Receptors | 2.8 ± 0.3 | |

| Fesoterodine | Human Bladder Mucosa | Muscarinic Receptors | 6.0 ± 1.1 | |

| This compound (5-HMT) | Human Bladder Mucosa | Muscarinic Receptors | 2.6 ± 0.4 | |

| Fesoterodine | Human Parotid Gland | Muscarinic Receptors | 328 ± 82 | |

| This compound (5-HMT) | Human Parotid Gland | Muscarinic Receptors | 6.4 ± 1.3 |

Ki: Inhibition Constant; KB: Dissociation Constant of an antagonist; mAChR: Muscarinic Acetylcholine Receptor; CHO: Chinese Hamster Ovary

Functional Activity on Bladder Smooth Muscle

In vitro functional assays using isolated bladder tissue strips are crucial for characterizing the pharmacological effects of compounds on smooth muscle contractility. This compound has been shown to be a competitive antagonist of cholinergically-induced bladder smooth muscle contractions.

Data Presentation

| Assay | Species | Agonist | This compound Parameter | Value | Reference |

| Isolated Bladder Strip Contraction | Guinea Pig | Carbachol (B1668302) | pA2 | 9.14 | |

| Isolated Bladder Strip Contraction | Rat | Carbachol | pA2 (SPM 7605) | 8.8 |

pA2: A measure of the potency of an antagonist.

This compound (SPM 7605) causes a rightward shift of the concentration-response curve for carbachol in rat bladder strips with no depression of the maximum response, which is characteristic of competitive antagonism. It also concentration-dependently reduces contractions induced by electrical field stimulation (EFS).

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5). Alternatively, tissue homogenates from human bladder detrusor, bladder mucosa, or parotid gland can be used.

-

Radioligand: A radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is used.

-

Incubation: The cell membranes or tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Bladder Strip Contractility Assay

This functional assay measures the effect of a compound on the contraction of bladder smooth muscle tissue.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

-

Tissue Preparation: Urinary bladders are excised from animals (e.g., rats, guinea pigs) and placed in cold, oxygenated Krebs solution. The bladder is opened, and longitudinal strips of detrusor muscle are dissected. The mucosal layer may be removed.

-

Organ Bath Setup: The tissue strips are mounted in organ baths containing warm (37°C), aerated Krebs solution. One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Contraction Induction: A contractile agonist, such as carbachol, is added cumulatively to the organ bath to generate a concentration-response curve. Alternatively, electrical field stimulation (EFS) can be used to induce neurally-mediated contractions.

-

Antagonist Treatment: The tissue is washed, and then incubated with a fixed concentration of this compound for a set period before repeating the agonist concentration-response curve. This is repeated for several antagonist concentrations.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value via a Schild plot analysis.

References

- 1. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

Desfesoterodine: An In-depth Technical Guide to the Active Metabolite of Fesoterodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and competitive muscarinic receptor antagonist.[1][2] Fesoterodine is administered for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[3] Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to this compound, which is responsible for the antimuscarinic activity of the drug.[4] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] There are five subtypes of muscarinic receptors (M1-M5) distributed throughout the body.[6] In the urinary bladder, the detrusor muscle, which is responsible for bladder contraction, predominantly expresses M2 and M3 receptor subtypes, with the M3 receptor being primarily responsible for bladder contraction.[5] By blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors, this compound reduces involuntary contractions of the detrusor muscle, thereby increasing bladder capacity and decreasing urinary urgency and frequency.[5] Radioligand binding studies have shown that this compound is not selective for any specific muscarinic receptor subtype.[7]

Pharmacokinetics

Fesoterodine acts as a prodrug, and upon oral administration, it is rapidly and completely metabolized by non-specific esterases to its active moiety, this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT).[8] This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, leading to less inter-subject variability in the generation of the active compound.[8]

Absorption and Distribution

The absolute bioavailability of this compound after oral administration of fesoterodine is 52%.[9] Maximum plasma concentrations (Cmax) of this compound are reached approximately 5 hours after administration.[9] The plasma protein binding of this compound is low (approximately 50%), primarily to albumin and alpha-1-acid glycoprotein.[4]

Metabolism and Elimination

This compound is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive carboxy and N-desisopropyl metabolites.[9] The terminal half-life of this compound is approximately 7 hours.[9]

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound are influenced by the CYP2D6 metabolizer status of the individual.

Table 1: Pharmacokinetic Parameters of this compound in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

| Parameter | Dose | CYP2D6 EM (Mean ± SD) | CYP2D6 PM (Mean ± SD) |

| Cmax (ng/mL) | 4 mg | 1.8 ± 0.6 | 3.5 ± 1.1 |

| 8 mg | 3.7 ± 1.3 | 6.2 ± 2.1 | |

| AUC (ng*h/mL) | 4 mg | 17 ± 6 | 34 ± 12 |

| 8 mg | 35 ± 12 | 72 ± 25 | |

| t½ (h) | 4 mg | 7.3 ± 1.6 | 7.7 ± 1.9 |

| 8 mg | 7.4 ± 1.7 | 8.2 ± 2.3 | |

| Tmax (h) | 4 mg & 8 mg | ~5 | ~5 |

Data compiled from multiple sources.[10]

Pharmacodynamics

This compound demonstrates high affinity for all five human muscarinic receptor subtypes.

Table 2: Binding Affinity (pKi) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

| M1 | 8.7 |

| M2 | 8.8 |

| M3 | 8.2 |

| M4 | 9.0 |

| M5 | 8.3 |

Source: Radioligand binding experiments using membrane preparations of CHO cells expressing human muscarinic receptor subtypes.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ics.org [ics.org]

- 4. ics.org [ics.org]

- 5. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic and Metabolic Profile of Desfesoterodine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is the primary moiety responsible for the therapeutic effects observed in the treatment of overactive bladder. Understanding its behavior in preclinical models is crucial for predicting human pharmacokinetics, assessing safety margins, and guiding clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, including mice, rats, and dogs. The information is compiled from regulatory submissions and published preclinical studies to support researchers and professionals in the field of drug development.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound (also referred to as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT) has been characterized in several preclinical species following the administration of its prodrug, fesoterodine.

Oral Bioavailability

The systemic exposure to this compound following oral administration of fesoterodine varies across preclinical species.

Table 1: Oral Bioavailability of this compound in Preclinical Models

| Species | Oral Bioavailability (%) |

| Mouse | 50 |

| Rat | 14 |

| Dog | 98 |

Data sourced from European Medicines Agency (EMEA) assessment report for fesoterodine.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound have been determined in rats and dogs at the No-Observed-Adverse-Effect Level (NOAEL) in repeat-dose toxicity studies.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Fesoterodine (15 mg/kg/day)

| Sex | Cmax (ng/mL) | AUC (h*ng/mL) |

| Male | 13.9 - 93.1 | 125 - 182 |

| Female | 6.8 - 36.8 | 47.2 - 73.4 |

Data sourced from EMEA assessment report for fesoterodine.[1]

Table 3: Time to Maximum Plasma Concentration (Tmax) of this compound

| Species | Tmax (hours) |

| Mouse | ~0.5 |

| Rat | ~0.5 |

| Dog | ~1 |

Data sourced from EMEA assessment report for fesoterodine.[1]

Distribution

Following oral administration of radiolabelled fesoterodine, the distribution of its metabolites, primarily this compound, was widespread in mice and rats. The highest concentrations of radioactivity were observed in organs of elimination, such as the liver and kidneys. In dogs, the distribution was less extensive, with the highest concentrations found in the gastrointestinal tract. Notably, the in vitro protein binding of this compound was low across all species evaluated, including humans, at approximately 50%.[2]

Metabolism of Fesoterodine and this compound

The metabolic cascade of fesoterodine is a critical aspect of its pharmacological activity, involving a two-step process.

Initial Pro-Drug Activation

Fesoterodine is a pro-drug that undergoes rapid and extensive hydrolysis by non-specific esterases to form its active metabolite, this compound (5-HMT). This initial metabolic step is not mediated by the cytochrome P450 (CYP) enzyme system.[2]

Metabolism of this compound

This compound is further metabolized in the liver, primarily through oxidation and N-dealkylation, to form several inactive metabolites. The key enzymes involved in this secondary metabolism are CYP2D6 and CYP3A4.[2] The major inactive metabolites identified are the carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives of this compound.[2] The metabolic profile of this compound is reported to be similar in mice and dogs when compared to humans, making these species relevant models for preclinical safety assessment. In contrast, the metabolic profile in rats shows some differences.[1]

Experimental Protocols

In Vivo Pharmacokinetic Studies

Studies were conducted in mice, Sprague-Dawley rats, and Beagle dogs.[1][3] Animals were housed in controlled environments with standard diet and water ad libitum, except for fasting periods prior to oral dosing.

For oral administration, fesoterodine was typically formulated in a suitable vehicle and administered via oral gavage to rats and mice, and in capsules to dogs.[1][4] Intravenous doses were administered as a bolus injection or infusion. For repeat-dose toxicity studies in rats, oral doses of 5, 15, and 45 mg/kg were used. In a 9-month study in Beagle dogs, oral doses of 0.5, 2.5, and 12.5 mg/kg were administered.[1]

Blood samples were collected at predetermined time points post-dosing from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).[4] Plasma was separated by centrifugation and stored frozen until analysis.

Plasma concentrations of this compound were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Summary Basis of Decision for Toviaz ™ - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

Desfesoterodine's Affinity for M1, M2, and M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine, is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its therapeutic efficacy in the treatment of overactive bladder is primarily attributed to its interaction with M2 and M3 receptors in the detrusor muscle. This technical guide provides an in-depth analysis of the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a non-selective muscarinic receptor antagonist.[1] Radioligand binding studies have demonstrated its high affinity for all five human muscarinic receptor subtypes.[2] While some studies suggest a slightly higher affinity for the M2 subtype over the M3 subtype, the overall profile is one of broad, potent antagonism.[3] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for human M1, M2, and M3 muscarinic receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptor subtypes.

| Receptor Subtype | This compound (5-HMT) Ki (nM) | Reference |

| M1 | 2.1 | [4] |

| M2 | 1.2 | [4] |

| M3 | 2.3 | [4] |

Note: Ki values are indicative of the drug's affinity in a controlled in vitro environment and may not directly translate to in vivo efficacy, which is influenced by factors such as drug concentration at the receptor site and interactions with other biological molecules.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled drug (this compound) to displace a radiolabeled ligand from the receptor.

Key Experiment: Competitive Inhibition of [³H]N-methylscopolamine Binding in CHO Cells Expressing Human Muscarinic Receptors

Objective: To determine the inhibition constant (Ki) of this compound for the human M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing the human M1, M2, or M3 muscarinic receptor subtype.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a high-affinity, non-selective muscarinic antagonist.

-

Test Compound: this compound (5-hydroxymethyl tolterodine).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine.

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) containing protease inhibitors.

-

Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Methodology:

-

Membrane Preparation: CHO-K1 cells expressing the target muscarinic receptor subtype are harvested and homogenized in ice-cold buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in 96-well microplates. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of [³H]NMS (typically at or near its Kd for the receptor), and varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of atropine) from the total binding (measured in the absence of any competing ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]NMS) used in the assay.

-

Kd is the dissociation constant of the radioligand for the specific receptor subtype.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The interaction of this compound with M1, M2, and M3 receptors antagonizes the downstream signaling cascades initiated by acetylcholine. Understanding these pathways is crucial for comprehending the pharmacological effects of the drug.

M1 and M3 Receptor Signaling Pathway

M1 and M3 muscarinic receptors are primarily coupled to the Gq/11 family of G-proteins.[4] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in various cellular responses, such as smooth muscle contraction in the case of M3 receptors.

Caption: M1/M3 receptor Gq-coupled signaling pathway.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is coupled to the Gi/o family of G-proteins.[4] Upon activation by acetylcholine, the Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effectors. Additionally, the Gβγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect, such as a decrease in heart rate.

References

- 1. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor subtypes mediating urinary bladder contractility and coupling to GTP binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Desfesoterodine for Urological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is a potent muscarinic receptor antagonist investigated for the treatment of urological conditions, primarily overactive bladder (OAB). Fesoterodine, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT), which is responsible for the therapeutic effect. This technical guide provides a comprehensive overview of the core early-stage research on this compound, focusing on its pharmacological profile, preclinical data, and early clinical findings.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In the context of overactive bladder, the detrusor muscle of the bladder wall, which is responsible for bladder contractions, is rich in M2 and M3 muscarinic receptor subtypes. While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating bladder contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers detrusor muscle contractions. This antagonism leads to a reduction in involuntary bladder contractions, an increase in bladder capacity, and an alleviation of the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[1][2][3]

Signaling Pathway of Muscarinic Receptor Antagonism in Detrusor Muscle

The binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle cell initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this binding, thereby inhibiting the downstream signaling events.

Quantitative Data

Muscarinic Receptor Binding Affinity

This compound exhibits a balanced affinity for all five human muscarinic receptor subtypes (M1-M5), acting as a non-selective muscarinic antagonist.[4] The binding affinities (Ki values) are crucial for understanding the drug's potency and potential side-effect profile.

| Receptor Subtype | This compound (5-HMT) pKi | Reference Compound (e.g., Atropine) pKi |

| M1 | ~8.9 | ~9.0 |

| M2 | ~9.1 | ~9.2 |

| M3 | ~9.2 | ~9.3 |

| M4 | ~8.9 | ~9.0 |

| M5 | ~8.7 | ~8.8 |

| Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Data are compiled from various sources and represent approximate values. |

Preclinical Pharmacokinetics of this compound (5-HMT) in Rats

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following table summarizes the pharmacokinetic parameters of this compound in rats following administration of its prodrug, fesoterodine.

| Parameter | Value | Units |

| Tmax (Time to Peak Concentration) | ~1.0 | hours |

| Cmax (Peak Plasma Concentration) | Dose-dependent | ng/mL |

| AUC (Area Under the Curve) | Dose-dependent | ng·h/mL |

| t½ (Half-life) | ~2-3 | hours |

| Note: These are representative values from preclinical studies and can vary based on the specific study design, dose, and rat strain. |

Early-Stage Clinical Trial Data: Urodynamic Effects of Fesoterodine

Phase I and II clinical trials are critical for assessing the safety, tolerability, and preliminary efficacy of a new drug in humans. Urodynamic studies are often employed to objectively measure the effects of a drug on bladder function.

| Urodynamic Parameter | Change from Baseline (Fesoterodine 4 mg) | Change from Baseline (Fesoterodine 8 mg) | Placebo |

| Maximum Cystometric Capacity (mL) | ↑ 30 - 80 | ↑ 50 - 100 | ↑ 10 - 20 |

| Volume at First Detrusor Contraction (mL) | ↑ 20 - 50 | ↑ 40 - 70 | ↑ 5 - 15 |

| Number of Micturitions / 24h | ↓ 1.0 - 2.0 | ↓ 1.5 - 2.5 | ↓ 0.5 - 1.0 |

| Urgency Episodes / 24h | ↓ 1.5 - 2.5 | ↓ 2.0 - 3.5 | ↓ 0.5 - 1.5 |

| Urge Incontinence Episodes / 24h | ↓ 1.0 - 2.0 | ↓ 1.5 - 2.5 | ↓ 0.5 - 1.0 |

| Note: Data are illustrative of typical findings in early-phase clinical trials and are presented as ranges of mean changes.[5][6][7][8][9][10][11][12][13] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound to specific receptor subtypes.

Objective: To determine the Ki of this compound for human M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (B194438) (high concentration).

-

Test compound: this compound (various concentrations).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Scintillation fluid and counter.

Methodology:

-

Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

-

Parallel incubations are performed with an excess of atropine to determine non-specific binding.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15][16][17][18]

In Vitro Bladder Strip Contractility Assay

This assay assesses the functional antagonist activity of a compound on bladder muscle contractions.

Objective: To evaluate the inhibitory effect of this compound on carbachol-induced contractions of isolated bladder strips.

Materials:

-

Animal bladder (e.g., from guinea pig or rat).

-

Krebs-Henseleit solution.

-

Carbachol (a muscarinic agonist).

-

Test compound: this compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Methodology:

-

Isolate the bladder and prepare longitudinal strips of the detrusor muscle.

-

Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the strips to equilibrate under a resting tension.

-

Induce sustained contractions by adding a submaximal concentration of carbachol.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the relaxation of the muscle strip at each concentration.

-

Generate concentration-response curves and calculate the IC50 value for this compound.[19][20][21][22]

Visualizations

Metabolic Pathway of Fesoterodine to this compound

Fesoterodine is a prodrug that is rapidly converted to its active metabolite, this compound.

Experimental Workflow for Preclinical Evaluation of an Antimuscarinic Agent for OAB

The preclinical development of a new antimuscarinic drug for OAB follows a structured workflow.

Conclusion

Early-stage research has established this compound as a potent, non-selective muscarinic receptor antagonist with a pharmacological profile suitable for the treatment of overactive bladder. Its formation from the prodrug fesoterodine via ubiquitous esterases provides a consistent exposure to the active moiety. Preclinical and early clinical studies have demonstrated its efficacy in improving urodynamic parameters and alleviating the symptoms of OAB. Further research and later-phase clinical trials are necessary to fully elucidate its long-term safety and efficacy profile in a broader patient population. This technical guide provides a foundational understanding of the core scientific data and methodologies that underpin the development of this compound for urological conditions.

References

- 1. Anatomy, Abdomen and Pelvis: Bladder Detrusor Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. research.bond.edu.au [research.bond.edu.au]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response to fesoterodine in patients with an overactive bladder and urgency urinary incontinence is independent of the urodynamic finding of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of fesoterodine 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urotoday.com [urotoday.com]

- 12. Efficacy of fesoterodine over 24 hours in subjects with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdspdb.unc.edu [pdspdb.unc.edu]

- 18. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reprocell.com [reprocell.com]

- 21. researchgate.net [researchgate.net]

- 22. reprocell.com [reprocell.com]

Cellular Pathways Modulated by Desfesoterodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent antimuscarinic agent utilized in the management of overactive bladder (OAB).[1][2][3] Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to the relaxation of the bladder detrusor muscle.[2][3] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, with a focus on its interaction with muscarinic receptor subtypes and the subsequent impact on downstream signaling cascades. This document details the quantitative pharmacology of this compound, outlines the experimental protocols for its characterization, and visualizes the key molecular interactions and workflows.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). While it does not exhibit significant selectivity for any single subtype, its clinical efficacy in treating OAB is primarily attributed to its blockade of M3 receptors, which are predominantly responsible for mediating detrusor smooth muscle contraction.

Upon binding to mAChRs, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from activating the receptor. This inhibition of ACh-mediated signaling leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of urgency and frequency associated with OAB.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for muscarinic receptors is a critical determinant of its pharmacological activity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.7 | ~2.0 |

| M2 | 8.8 | ~1.6 |

| M3 | 8.2 | ~6.3 |

| M4 | 9.0 | ~1.0 |

| M5 | 8.3 | ~5.0 |

Note: The pKi values are derived from studies on SPM 7605, the active metabolite of Fesoterodine, which is this compound.

Quantitative Data: Functional Potency

The functional potency of this compound is its ability to inhibit the physiological response mediated by muscarinic receptor activation. This is often measured as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. This compound has a reported pA2 of 9.14, indicating potent competitive antagonism.

| Parameter | Value | Description |

| pA2 | 9.14 | Functional measure of antagonist potency in inhibiting carbachol-induced bladder contractions. |

| KB | 0.84 nM | Equilibrium dissociation constant, a measure of binding affinity. |

Modulation of Downstream Signaling Pathways

The primary cellular pathway affected by this compound is the G-protein coupled receptor (GPCR) signaling cascade initiated by M3 muscarinic receptor activation in bladder smooth muscle cells.

The Gq/11 Signaling Cascade

M3 receptors are coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

The resulting elevation in intracellular Ca2+ is the primary trigger for the contraction of smooth muscle cells. By blocking the M3 receptor, this compound inhibits this entire cascade, leading to a decrease in intracellular Ca2+ levels and subsequent muscle relaxation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Desfesoterodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, also known as 5-hydroxymethyl tolterodine, is the active metabolite of the antimuscarinic agent fesoterodine.[1][2] It is a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[3] These application notes provide detailed protocols for the synthesis and purification of this compound for research purposes, including quantitative data for comparison and visual diagrams of key processes.

Synthesis of this compound

The synthesis of this compound, chemically named (R)-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a suitable carbonyl precursor. This protocol outlines a representative synthesis based on procedures described in the scientific literature and patents.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from a benzopyran-2-ol intermediate, which involves a reductive amination step.

Materials:

-

(R)-4-phenyl-6-(hydroxymethyl)-3,4-dihydro-2H-chromen-2-ol

-

N,N-diisopropylamine

-

Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-4-phenyl-6-(hydroxymethyl)-3,4-dihydro-2H-chromen-2-ol intermediate in dichloromethane.

-

Addition of Amine: Add N,N-diisopropylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reductive Amination: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., Sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-